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Introduction and Chemical Identification

Isobutyl salicylate (CAS 87-19-4) is an organic ester compound belonging to the class of o-
hydroxybenzoic acid esters, which are benzoic acid esters where the benzene ring is ortho-substituted with
a hydroxy group. This compound is commonly utilized in the fragrance and cosmetic industry as an
emollient and flavoring agent, contributing clover, floral, and bitter tasting notes to products [1]. Chemically,
it is described as 2-methylpropyl 2-hydroxybenzoate with the molecular formula C11H1403 and a
monoisotopic molecular weight of 194.094294314 Da [1]. The compound's structure consists of a salicylic
acid moiety esterified with an isobutyl alcohol group, creating a molecule with moderate lipophilicity that

facilitates its penetration through biological membranes.

From a regulatory perspective, Isobutyl salicylate is recognized by the Flavor and Extract Manufacturers
Association (FEMA 2213) and has been reviewed for safety in fragrance applications [1]. Its use spans
multiple consumer product categories, including lotions, creams, perfumes, and cosmetic formulations,
where it functions both as a fragrance component and a solvent. The compound's physicochemical
properties, including its relatively low water solubility and moderate logP value, make it particularly
suitable for topical applications where sustained release is desired. Understanding these fundamental
chemical characteristics provides the foundation for its identification and quantification in complex

biological matrices using advanced analytical techniques.
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Molecular Characteristics and Properties

Table 1: Fundamental Molecular Characteristics of Isobutyl Salicylate

Property Value Source/Method

CAS Registry Number 87-19-4 Chemical Abstracts
IUPAC Name 2-methylpropyl 2-hydroxybenzoate IUPAC Nomenclature
Molecular Formula C11H140s3 Elemental Analysis
Average Molecular Weight 194.2271 g/mol Mass Spectrometry
Monoisotopic Mass 194.094294314 Da High-Resolution MS
Chemical Class o-Hydroxybenzoic acid esters Structural Classification

Table 2: Experimental Physicochemical Properties of Isobutyl Salicylate

Property Value Experimental Conditions
Physical State Liquid Room Temperature

Boiling Point 142-143°C at 20 mmHg

Melting Point -6°C Differential Scanning Calorimetry
Density 1.07 g/cm3 at 25°C

Water Solubility 0.54 g/L ALOGPS Prediction

logP 3.32 ALOGPS Prediction

pKa (Strongest Acidic) 9.72 Computational Prediction
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The structural features of Isobutyl salicylate include a phenolic hydroxyl group (pKa ~ 9.72) that remains
largely undissociated at physiological pH, and an ester bond that serves as the primary site for enzymatic
hydrolysis in biological systems [1]. The compound's partition coefficient (logP = 3.32) indicates moderate
lipophilicity, which influences its distribution in biological systems and its ability to cross cellular
membranes. The hydrogen bond donor count (1) and hydrogen bond acceptor count (2) further define its
potential for molecular interactions, while the rotatable bond count (4) contributes to its conformational
flexibility. These molecular properties collectively determine the compound's behavior in analytical systems
and its biotransformation in biological organisms, providing critical parameters for method development in

metabolite identification studies.

Analytical Methods for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry has become the cornerstone of modern metabolomics for untargeted
analysis and metabolite identification [2]. The identification of Isobutyl salicylate and its metabolites
typically employs UPLC-QTOF/MS (Ultra Performance Liquid Chromatography coupled to Quadrupole
Time-of-Flight Mass Spectrometry) with electrospray ionization (ESI) in both positive and negative ion
modes. For optimal detection, the following instrument parameters are recommended: capillary voltage of
3.0 kV, cone voltage of 25 V, desolvation temperature of 300°C, and a mass range of 50-1000 m/z [2]. The
high mass accuracy (<5 ppm) provided by QTOF instruments is crucial for distinguishing Isobutyl

salicylate from other isobaric compounds in complex biological samples.

The fragmentation pattern of Isobutyl salicylate exhibits characteristic ions that aid in its identification. In
positive ion mode, the protonated molecule [M+H]* at m/z 195.1025 is typically observed, with major
fragment ions resulting from the loss of the isobutyl group (CaHs) yielding m/z 139.0390, and subsequent
decarboxylation producing m/z 95.0491 [1]. In negative ion mode, the deprotonated molecule [M-H]~ at m/z
193.0863 is common, with fragments arising from cleavage of the ester bond. These diagnostic fragments
provide structural information that confirms the identity of the parent compound and its metabolic products.
For confident identification, the observed mass accuracy, isotopic pattern, and fragmentation spectrum

should all be consistent with the theoretical values for Isobutyl salicylate.
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Chromatographic Separation and Sample Preparation

Liquid chromatographic separation prior to mass spectrometric analysis is essential for resolving Isobutyl
salicylate from matrix components in biological samples. A reversed-phase BEH C8 column (2.1 x 100
mm, 1.7 pm) with a water-acetonitrile gradient containing 0.1% formic acid has been successfully employed
for similar compounds [2]. The recommended gradient starts at 1% acetonitrile, increasing to 90% over 13
minutes at a flow rate of 2 mL/min, with column temperature maintained at 40°C. Under these conditions,
Isobutyl salicylate typically elutes between 8-10 minutes, depending on the specific instrumentation and

matrix.

Table 3: Mass Spectrometric Conditions for Isobutyl Salicylate Analysis

Parameter Setting Purpose

lonization Mode ESI Positive/Negative Comprehensive detection
Capillary Voltage 3.0 kV Optimal ion formation
Cone Voltage 25V Controlled fragmentation
Desolvation Temperature 300°C Efficient solvent removal
Desolvation Gas Flow 500 L/h Enhanced desolvation
Source Temperature 110°C lonization stability

Mass Range 50-1000 m/z Broad metabolite coverage
Collision Energy 5-30 eV Fragment ion generation

For sample preparation from urine matrices, a protein precipitation protocol using acetonitrile (1:4
sample:acetonitrile ratio) followed by vortexing and centrifugation at 10,000 rpm for 10 minutes at 4°C has
proven effective [2]. The supernatant is then dried under nitrogen or lyophilization and reconstituted in
water-acetonitrile (4:1) prior to analysis. For tissue samples or cellular extracts, liquid-liquid extraction

with ethyl acetate or methyl tert-butyl ether provides efficient extraction of Isobutyl salicylate and its

© 2026 Smolecule. All rights reserved. 4/11 Tech Support


https://www.smolecule.com/products/s597151?utm_src=pdf-body
https://www.smolecule.com/products/s597151?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlehtml/2017/ra/c6ra27461g
https://www.smolecule.com/products/s597151?utm_src=pdf-body
https://www.smolecule.com/products/s597151?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlehtml/2017/ra/c6ra27461g
https://www.smolecule.com/products/s597151?utm_src=pdf-body
https://www.smolecule.com/products/s597151?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

metabolites. Quality control samples should be prepared by pooling small aliquots from all samples to

monitor instrument performance throughout the analysis sequence.

Metabolic Pathways and Bioinformatics Analysis

Biotransformation Pathways

Isobutyl salicylate undergoes predominant biotransformation via enzymatic hydrolysis to yield salicylic
acid and isobutyl alcohol as primary metabolites [3]. This hydrolysis is primarily mediated by
carboxylesterase enzymes present in liver tissues and other organs. Recent research using human liver S9
fractions has demonstrated that salicylate esters with less bulky alcohol moieties, such as Isobutyl
salicylate, generally exhibit higher in vitro intrinsic clearance (CLint, in vitro) values compared to more
sterically hindered derivatives [3]. The rate of this metabolic conversion is influenced by the compound's

lipophilicity, with lower LogP values generally correlating with higher clearance rates.

The resulting salicylic acid can subsequently undergo multiple conjugation reactions, including
glucuronidation to form salicyl acyl glucuronide and salicyl phenolic glucuronide, as well as glycine
conjugation to form salicyluric acid [3]. These phase II metabolites are predominantly excreted in urine. A
smaller fraction of salicylic acid may undergo oxidative metabolism via cytochrome P450 enzymes to form
2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid (gentisic acid). The isobutyl alcohol generated
from hydrolysis undergoes further oxidation to isobutyraldehyde and then to isobutyric acid, which can enter

the valine metabolic pathway or be conjugated with glycine before excretion.

Metabolic Pathway Mapping

The following diagram illustrates the complete metabolic pathway of Isobutyl salicylate, incorporating both

the primary hydrolysis and subsequent metabolic fates of the resulting products:
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Isobutyl Salicylate Metabolic Pathway
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Isobutyl Salicylate metabolic pathway showing hydrolysis and subsequent transformations.

In Vitro to In Vivo Extrapolation (IVIVE)

The translation of in vitro metabolic data to in vivo relevance requires sophisticated modeling approaches
[3]. High-Throughput Pharmacokinetic (HTPK) models have been successfully applied to extrapolate in
vitro intrinsic clearance values (CLint, in vitro) to human in vivo clearance and half-life values for salicylate
esters [3]. These models incorporate physiologically based pharmacokinetic parameters including hepatic
blood flow, plasma protein binding, and microsomal or S9 protein binding to predict in vivo

pharmacokinetics.
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The metabolism factor—defined as the percentage of substance metabolized to salicylic acid in 24 hours in
vivo—can be derived from the predicted half-life using these models [3]. For Isobutyl salicylate, this factor
is critical for aggregate exposure assessment when multiple salicylate esters are present in cosmetic
products. Research has demonstrated that in vitro data input generally provides more conservative (higher)
metabolism factors compared to those derived using solely in silico parameters, suggesting the importance of

experimental verification for accurate risk assessment [3].

Biological Activity and Research Applications

Endocrine-Disrupting Potential

Isobutyl salicylate belongs to a class of alkyl salicylates that have been investigated for potential
endocrine-disrupting effects. Recent studies have examined the inhibitory effects of various salicylate
esters on human placental 3B-hydroxysteroid dehydrogenase 1 (h3p-HSD1), a key enzyme in steroid
hormone biosynthesis [4]. This enzyme catalyzes the conversion of pregnenolone to progesterone, essential
for maintaining pregnancy. The inhibition of h33-HSD1 can potentially disrupt placental steroidogenesis,

leading to altered hormone levels that may affect pregnancy outcomes.

The inhibitory potency of salicylate esters on h33-HSD1 appears to be influenced by the length and
branching of the carbon chain in the alcohol moiety [4]. In enzymatic assays, Isobutyl salicylate
demonstrated moderate inhibition of h33-HSD1, with an ICso value that places it in the mid-range of
potency compared to other alkyl salicylates. The inhibition kinetics suggest a mixed-type inhibition pattern,
indicating that Isobutyl salicylate can bind to both the enzyme and the enzyme-substrate complex. This
inhibitory effect exhibits species-specific sensitivity, with human placental 33-HSD1 generally showing

greater sensitivity to inhibition compared to the rat homolog [4].

Research Implications and Regulatory Considerations

The biological activities of Isobutyl salicylate have important implications for its use in consumer products
and its safety assessment. As a potential endocrine-disrupting chemical, even at relatively low

concentrations, there is a need for careful evaluation of exposure levels, particularly in populations with
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increased susceptibility such as pregnant women [4]. The dose-response relationship for h3p-HSD1

inhibition suggests a threshold effect, which could inform the establishment of safe exposure limits.

From a regulatory perspective, the metabolism factor derived from IVIVE approaches provides a
scientifically robust basis for aggregate exposure assessment to salicylic acid from multiple salicylate
esters in cosmetic products [3]. This is particularly relevant given that not all salicylate esters contribute
equally to systemic salicylic acid exposure due to differences in their metabolic rates and extents. The
implementation of metabolism-adjusted factors in safety assessments represents a more refined approach
compared to the traditional assumption of complete conversion, leading to more accurate risk

characterization.

Computational Approaches and Network Analysis

Bioinformatics Tools for Metabolite Identification

The identification of Isobutyl salicylate in untargeted metabolomics studies can be enhanced through
bioinformatics approaches that leverage the collective power of metabolic pathways and networks.
Innovative tools such as Mummichog and Metabolome Searcher enable prediction of functional activity
directly from spectral feature tables without a priori metabolite identification [5] [6]. These algorithms
address the critical bottleneck in metabolomics—the identification of metabolites—by bypassing the need

for upfront identification through leveraging the organization of metabolic networks.

The Mummichog algorithm operates on the principle that if a list of significant spectral features reflects
biological activity, the true metabolites they represent should show enrichment in local structures of the
metabolic network, while false matches distribute randomly [5]. This approach allows researchers to predict
network activity directly from mass spectrometry data, significantly accelerating the discovery process.
Similarly, Metabolome Searcher facilitates putative compound identification by restricting possible
matches to those encoded in an organism's genome, effectively reducing false positives by excluding

metabolically impossible compounds [6].

Workflow for Untargeted Metabolomics
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The following diagram illustrates the integrated computational workflow for identifying Isobutyl salicylate

and determining its biological context in untargeted metabolomics studies:

Click to download full resolution via product page

Computational workflow for metabolite identification and pathway analysis in untargeted metabolomics.

Advanced Computational Methods

For comprehensive structural characterization, in silico prediction tools can generate theoretical
fragmentation spectra that can be compared with experimental data. These tools use fragmentation rule
databases and machine learning algorithms to predict the most likely fragmentation pathways for a given
structure. When applied to Isebutyl salicylate, these tools accurately predict the characteristic fragments

observed in experimental spectra, providing additional confidence in identification.

Multivariate statistical analysis including Principal Component Analysis (PCA) and Orthogonal
Projections to Latent Structures Discriminant Analysis (OPLS-DA) are essential for detecting Isobutyl
salicylate as a potential biomarker in case-control studies [2]. These methods help identify subtle differences
in metabolic profiles that might be obscured by biological variability. The Variable Importance in
Projection (VIP) metric derived from OPLS-DA models helps prioritize Isobutyl salicylate and its

metabolites for further investigation when they show significant alterations between experimental groups.

Conclusion
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The comprehensive identification and characterization of Isebutyl salicylate in biological systems requires
an integrated analytical approach combining high-resolution mass spectrometry, chromatographic
separation, computational prediction, and pathway analysis. The compound's moderate lipophilicity and
ester functionality dictate its metabolic fate, primarily through hydrolysis to salicylic acid and isobutyl
alcohol, followed by various conjugation and oxidation reactions. The recent identification of its potential to
inhibit placental 3B-HSD1 highlights the importance of considering endocrine-disrupting effects in safety

assessments.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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